N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Sulfonyl Group: This step involves sulfonylation, where a sulfonyl chloride reacts with the indole derivative.
Attachment of the Acetamide Group: This is usually done through acylation reactions, where an acyl chloride or anhydride reacts with the amine group on the indole.
N,N-Diisopropylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, influencing their activity and leading to various biological effects. The sulfonyl and acetamide groups may also play roles in modulating the compound’s interactions and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diisopropyl-2-oxo-2-phenylacetamide
- N,N-Diisopropyl-2-[methyl(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)amino]acetamide
Uniqueness
N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[2-oxo-2-(propylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-6-11-22-20(25)14-29(27,28)19-12-23(18-10-8-7-9-17(18)19)13-21(26)24(15(2)3)16(4)5/h7-10,12,15-16H,6,11,13-14H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZLZADBZNFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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